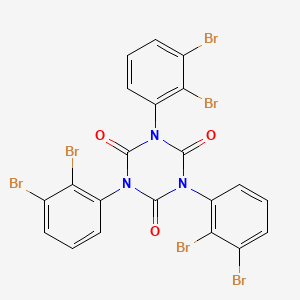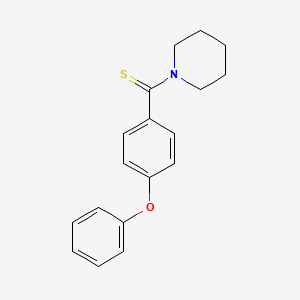![molecular formula C22H37NO B15172325 N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylheptyl chain, and a methylcyclohexanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multi-step organic reactions. One common approach is the alkylation of 4-methylcyclohexanamine with a suitable alkyl halide, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyclohexanamine moiety, converting it into a more saturated amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Saturated amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
作用機序
The mechanism of action of N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanone
- N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanol
Comparison:
- Structural Differences: The primary difference lies in the functional group attached to the cyclohexane ring (amine, ketone, or alcohol).
- Reactivity: The amine derivative is more basic and nucleophilic compared to the ketone and alcohol derivatives.
- Applications: While all three compounds may have similar applications in organic synthesis, their specific reactivity and interaction with biological targets can vary, making each unique in its potential uses.
特性
分子式 |
C22H37NO |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C22H37NO/c1-17(2)5-8-20(19-9-13-22(24-4)14-10-19)15-16-23-21-11-6-18(3)7-12-21/h9-10,13-14,17-18,20-21,23H,5-8,11-12,15-16H2,1-4H3 |
InChIキー |
YYLVPSGPXHYKBZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
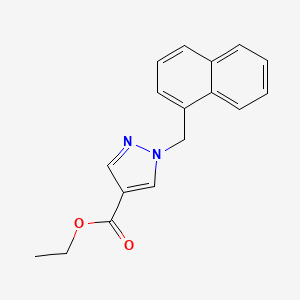

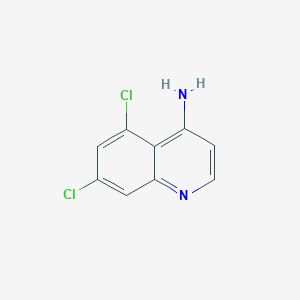

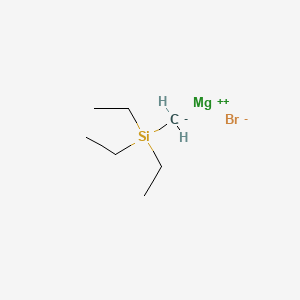
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
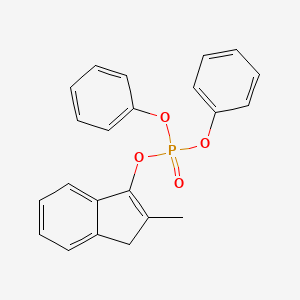
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
